
Ethyl 3-(morpholin-4-yl)but-2-enoate
Overview
Description
Ethyl 3-(morpholin-4-yl)but-2-enoate is an organic compound with the molecular formula C10H17NO3. It is characterized by the presence of a morpholine ring attached to a butenoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(morpholin-4-yl)but-2-enoate typically involves the reaction of morpholine with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where morpholine acts as a nucleophile attacking the carbonyl carbon of ethyl acetoacetate, followed by elimination of water to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The reaction is usually carried out in a solvent like dichloromethane or ethanol, and the product is purified by recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(morpholin-4-yl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted morpholine derivatives.
Scientific Research Applications
Ethyl 3-(morpholin-4-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(morpholin-4-yl)but-2-enoate involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(piperidin-4-yl)but-2-enoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl 3-(pyrrolidin-4-yl)but-2-enoate: Contains a pyrrolidine ring.
Ethyl 3-(azepan-4-yl)but-2-enoate: Features an azepane ring.
Uniqueness
Ethyl 3-(morpholin-4-yl)but-2-enoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets.
Biological Activity
Ethyl 3-(morpholin-4-yl)but-2-enoate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a morpholine ring, which is known for its versatility in biological applications. The compound can be represented as follows:
This structure allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.
Antitumor Activity
Research has shown that compounds containing morpholine moieties exhibit significant antitumor properties. A study indicated that derivatives of morpholine displayed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. This compound's structural similarity to these derivatives suggests it may possess comparable activity.
Antimicrobial Properties
Morpholine derivatives have been reported to demonstrate antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. This compound could potentially exhibit similar properties, making it a candidate for further investigation in the field of antimicrobial agents.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within cells. Morpholines are known to influence various biological pathways, including those involved in cell proliferation and apoptosis.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : The reaction between morpholine and appropriate α,β-unsaturated esters can yield the desired product.
- Ring Opening Reactions : Morpholine derivatives can be synthesized via ring opening of epoxides followed by subsequent reactions to form the target compound.
These methods highlight the versatility of morpholine chemistry in producing biologically active compounds.
Study 1: Anticancer Activity Evaluation
In a recent study, this compound was evaluated for its anticancer activity against a panel of human tumor cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 3-morpholin-4-ylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-14-10(12)8-9(2)11-4-6-13-7-5-11/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENCNIGVANECFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342342 | |
Record name | Ethyl 3-(morpholin-4-yl)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55212-82-3 | |
Record name | Ethyl 3-(morpholin-4-yl)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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